10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one

Medicinal Chemistry Heterocyclic Synthesis Benzodiazepine Chemistry

10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one (CAS 137654-51-4; MF C11H9N3O; MW 199.21 g/mol), also known as 6-methyl-7H-imidazobenzodiazepin-4-one, is a rigid, tricyclic imidazo-benzodiazepinone. The compound belongs to a class of heterocycles that has been explored for CNS-targeted pharmacology, particularly as ligands for the benzodiazepine binding site of GABAA receptors.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 137654-51-4
Cat. No. B145244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one
CAS137654-51-4
SynonymsImidazo[1,5,4-ef][1,5]benzodiazepin-4(7H)-one, 6-methyl- (9CI)
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N2C=NC3=C2C(=CC=C3)N1
InChIInChI=1S/C11H9N3O/c1-7-5-10(15)14-6-12-8-3-2-4-9(13-7)11(8)14/h2-6,13H,1H3
InChIKeyXUOSCTGYNGYGFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one (CAS 137654-51-4) – Class, Identity, and Selection Context


10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one (CAS 137654-51-4; MF C11H9N3O; MW 199.21 g/mol), also known as 6-methyl-7H-imidazo<1,5,4-ef><1,5>benzodiazepin-4-one, is a rigid, tricyclic imidazo-benzodiazepinone [1]. The compound belongs to a class of heterocycles that has been explored for CNS-targeted pharmacology, particularly as ligands for the benzodiazepine binding site of GABAA receptors [2]. Its core scaffold differs fundamentally from the classic 1,4-benzodiazepines (e.g., diazepam) by virtue of an additional imidazole ring fusion, which constrains conformational flexibility and alters hydrogen-bonding capacity. In the procurement context, this compound serves as a specialized research tool or synthetic intermediate where the fused imidazo[1,5,4-ef][1,5]benzodiazepine topology is specifically required, and its differentiation from more common benzodiazepine or imidazodiazepine cores must be verified by quantitative functional or structural data.

Why Generic Substitution Fails: Structural and Pharmacophoric Non-Equivalence of 10-Methyl-1,3,9-triazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7,10-pentaen-12-one


Substituting this compound with a generic imidazo-benzodiazepine or a simple 1,4-benzodiazepine is chemically invalid. The target compound possesses a unique 6-methyl substituent on the diazepine ring and a fully unsaturated tricyclic system that distinguishes it from saturated analogs (e.g., 4,5,6,7-tetrahydro derivatives) [1]. Its canonical SMILES (CC1=CC(=O)N2C=NC3=C2C(=CC=C3)N1) confirms a planarized geometry with a ketone at position 12 that is absent in many comparator scaffolds. Such structural differences directly impact receptor binding pose, metabolic stability, and synthetic derivatization potential. Without direct comparative data, any assumption of functional equivalence between this compound and its closest apparent analogs—such as flumazenil (an imidazobenzodiazepine antagonist) or imidazenil (a partial agonist)—is unsupported and risks procurement of a material that does not match the intended experimental or synthetic application [2].

Quantitative Differentiation Evidence for CAS 137654-51-4: Scarcity of Comparator-Based Data Limits Procurement Decisions


Synthetic Accessibility and Reported Yield: Cross-Study Comparison of 6-Methyl Imidazo-Benzodiazepinone Formation

The compound can be obtained in a reported 68% yield via a one-step condensation of ethyl acetoacetate with 4-aminobenzimidazole over 2.0 hours, as documented in a synthetic protocol [1]. In comparison, structurally related 5-methyl-4,5,6,7-tetrahydro-imidazo[1,5,4-ef][1,5]benzodiazepine-4,6-diones reported by Martínez et al. (1997) require multi-step reactions with variable yields depending on the alkyl substituent, and often necessitate chromatographic separation from competing acetamidobenzimidazole byproducts [2]. While this suggests a potentially streamlined procurement pathway, a rigorous quantitative yield comparison across identical scale, solvent, and purification conditions is not available.

Medicinal Chemistry Heterocyclic Synthesis Benzodiazepine Chemistry

Topological Polar Surface Area (TPSA) Differentiation from 1,4-Benzodiazepine Scaffolds

Although experimentally measured physicochemical properties are absent from accessible literature, the compound's computed topological polar surface area (TPSA) is expected to be higher than that of diazepam (TPSA ≈ 32.7 Ų) due to the presence of an additional imidazole nitrogen and the C12 ketone. A direct computational comparison can be performed using standard software (e.g., SwissADME) once a clean 3D structure is generated from the canonical SMILES [1]. The non-hydrogen atom count (15 heavy atoms) and molecular weight (199.21 g/mol) also differ notably from flumazenil (MW 303.3 g/mol; TPSA 64.4 Ų), the closest clinical imidazobenzodiazepine comparator [2]. These differences are relevant for CNS penetration predictions.

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Protocol Specificity: One-Step Access to a 6-Methyl Unsaturated System vs. Saturated Analogs

The present compound is reported to be accessible via a direct condensation between 4-aminobenzimidazole and ethyl acetoacetate, yielding the fully unsaturated 6-methyl imidazo-benzodiazepinone [1]. In contrast, the related 4,5,6,7-tetrahydro derivatives described by Martínez et al. are obtained from ethyl 2-alkylmalonates, producing saturated diones that lack the 10-pentaene character of the target scaffold [2]. This divergent synthetic origin highlights a critical structural bifurcation: the target compound retains a planar, conjugated ring system, while the saturated analogs introduce sp³ centers that alter ring puckering and potentially receptor recognition. No study has directly compared the two scaffold types in the same assay.

Synthetic Chemistry Heterocycle Library Synthesis Scaffold Differentiation

Application Scenarios Where CAS 137654-51-4 Offers Research Utility: Based on Available Evidence


Medicinal Chemistry SAR Exploration of Imidazo-Benzodiazepine Scaffolds

For laboratories systematically probing the structure-activity relationships of tricyclic ligands at GABAA receptor subtypes, this compound provides a defined 6-methyl, fully unsaturated reference point [1]. Its synthetic accessibility (68% reported yield) makes it viable as a starting scaffold for further derivatization, such as halogenation at the benzimidazole ring or modification of the diazepine methyl group [2]. Use in SAR panels alongside saturated analogs or alternative N-methyl positional isomers can delineate the contribution of ring planarity and substituent position to receptor affinity.

Synthetic Methodology Development and Heterocyclic Library Synthesis

The one-step condensation route reported for this compound (4-aminobenzimidazole + ethyl acetoacetate) offers a convenient entry into imidazo[1,5,4-ef][1,5]benzodiazepine chemistry [2]. Academic and industrial groups developing parallel synthesis libraries of tricyclic heterocycles can use this protocol as a baseline for reaction optimization, comparing solvent systems, catalysts, and microwave-assisted conditions to improve upon the documented 68% yield.

Reference Standard for Analytical Method Development and Physicochemical Profiling

With a molecular weight of 199.21 g/mol and a unique SMILES string (CC1=CC(=O)N2C=NC3=C2C(=CC=C3)N1), this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development targeting imidazo-benzodiazepinone analytes [1]. Its distinct retention time and mass fragmentation pattern, relative to saturated or N-demethylated analogs, enable method specificity testing in the absence of isotopically labeled internal standards.

Computational Chemistry Validation Set for Docking and Pharmacophore Modeling

The rigid, planar tricyclic core makes this compound suitable as a validation ligand for docking studies into the benzodiazepine binding site of GABAA receptor homology models, where conformational sampling is minimized and binding pose prediction can be benchmarked against the known binding modes of flumazenil or diazepam [2]. Procurement for this purpose is warranted when a low-molecular-weight, minimally substituted imidazo-benzodiazepine is required as a negative or positive control in virtual screening campaigns.

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